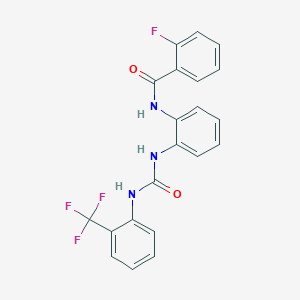
N-(4-亚甲基环己基)-3-(2-甲基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring with a methylidene group and a propanamide chain attached to a methylphenyl group
科学研究应用
N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary targets of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the plant’s defense mechanism against herbivores .
Mode of Action
“N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” interacts with its targets by undergoing controlled hydroxylation . This process results in the production of hydroxylated diterpene derivatives, which inhibit sphingolipid biosynthesis in herbivores .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway in herbivores . The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets act as inhibitors of this pathway . The downstream effects include a reduction in the herbivore’s ability to metabolize sphingolipids, thereby providing a defense mechanism for the plant .
Pharmacokinetics
The compound’s ability to undergo controlled hydroxylation suggests that it may be metabolized in a manner that allows for effective bioavailability .
Result of Action
The molecular and cellular effects of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” action include the inhibition of sphingolipid biosynthesis in herbivores . This results in a defensive mechanism for the plant, as the herbivore’s metabolic processes are disrupted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide”. For instance, the plant’s metabolic modifications, regulated by environmental cues, can affect the compound’s hydroxylation process and thus its defensive function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Attachment of the Propanamide Chain: The propanamide chain can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Introduction of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide can be compared with other similar compounds, such as:
N-(4-methylidenecyclohexyl)-3-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.
N-(4-methylidenecyclohexyl)-3-(2-fluorophenyl)propanamide: Contains a fluorine atom, potentially affecting its reactivity and pharmacokinetics.
The uniqueness of N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-7-10-16(11-8-13)18-17(19)12-9-15-6-4-3-5-14(15)2/h3-6,16H,1,7-12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJJBJQPZRWBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





methyl}amino)acetic acid](/img/structure/B2539488.png)
![[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)

![5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2539494.png)
![methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

![N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2539500.png)
![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)

